6-Chloro-1-hexyne | Rate-Retarding Effect in Hydroboration: A ~237x Decrease vs. 1-Hexyne
In a kinetic study of the hydroboration reaction with 9-Borabicyclo[3.3.1]nonane (9-BBN), 1-chloro-1-hexyne exhibits a drastically reduced reaction rate compared to the unsubstituted parent compound, 1-hexyne. This is a direct consequence of the electron-withdrawing effect of the chlorine substituent on the alkyne's electron density [1].
| Evidence Dimension | Relative Rate of Hydroboration with 9-BBN |
|---|---|
| Target Compound Data | 0.422 (relative rate) |
| Comparator Or Baseline | 1-Hexyne = 100 (relative rate); 1-Bromo-1-hexyne = 1.01; 1-Iodo-1-hexyne = 12.3 |
| Quantified Difference | 6-Chloro-1-hexyne is approximately 237 times slower (100 / 0.422) than 1-hexyne. |
| Conditions | Reaction with 9-Borabicyclo[3.3.1]nonane (9-BBN) in carbon tetrachloride. Kinetics established by competitive studies. |
Why This Matters
This quantifies the need for different reaction conditions (e.g., longer time, higher temperature) when using 6-chloro-1-hexyne versus 1-hexyne in hydroboration, preventing failed syntheses and allowing for informed process optimization.
- [1] Nelson, D. J., Blue, C. D., & Brown, H. C. (1982). Hydroboration Kinetics. 5. Kinetics of the Reaction of 9-Borabicyclo[3.3.1]nonane with Representative Haloalkynes in Carbon Tetrachloride. The Effect of Halogen Substitution upon the Stoichiometry and Rate of Hydroboration. Journal of the American Chemical Society, 104(18), 4913-4917. DOI: 10.1021/ja00382a029 View Source
